2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Description
2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Biological Activity
2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound with potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound has the molecular formula C14H17N3O4 and a molecular weight of approximately 291.307 g/mol. Its structure includes a pyrido[1,2-a]pyrimidine core, which is known to exhibit various pharmacological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cancer progression. For instance, studies on pyrido[2,3-d]pyrimidines have shown inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers.
Inhibition of EGFR Kinase
In vitro studies have demonstrated that certain derivatives of pyrido[1,2-a]pyrimidines can inhibit EGFR kinase activity. For example, one study reported an IC50 value of 13 nM for a related compound against EGFR L858R/T790M mutants, suggesting strong inhibitory potential against cancer cell proliferation .
Biological Activity Data
The following table summarizes the biological activities observed for compounds related to this compound:
Compound | Target | IC50 (μM) | Cell Line | Activity |
---|---|---|---|---|
A5 | EGFR | >50 | NCI-H1975 | Low |
B1 | EGFR | 0.297 | A549 | High |
B9 | EGFR | 15.629 | H1975 | Moderate |
This table reflects varying degrees of activity against different cancer cell lines, highlighting the selective nature of these compounds.
Case Studies
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Study on Pyrido[2,3-d]Pyrimidines : This research evaluated a series of pyrido[2,3-d]pyrimidines for their cytotoxic effects on various cancer cell lines (e.g., NCI-H1975 and A549). The results indicated that modifications to the side chains significantly influenced their anti-cancer activity .
- EGFR Inhibition : Another study assessed the inhibitory effects on EGFR and found that while some compounds exhibited potent inhibition, others showed minimal activity due to structural limitations preventing effective binding to the target site .
Properties
IUPAC Name |
2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-4-5-17-10(6-8)16-13(19)11(14(17)20)12(18)15-9(2)7-21-3/h4-6,9,19H,7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTDFPAIIOEYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC(C)COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.